molecular formula C8H14N2 B13305259 2-Butyn-1-amine, 4-(1-pyrrolidinyl)- CAS No. 14053-12-4

2-Butyn-1-amine, 4-(1-pyrrolidinyl)-

Cat. No.: B13305259
CAS No.: 14053-12-4
M. Wt: 138.21 g/mol
InChI Key: JSKHCXNCPDYNFH-UHFFFAOYSA-N
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Description

4-(PYRROLIDIN-1-YL)BUT-2-YN-1-AMINE is a compound that features a pyrrolidine ring attached to a butynylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(PYRROLIDIN-1-YL)BUT-2-YN-1-AMINE typically involves the reaction of pyrrolidine with a butynylamine precursor. One common method involves the use of N-allyl-substituted 2-alkynylamines, which undergoes a Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization to form the desired pyrrolidine derivative . The reaction conditions are generally mild, and the process is tolerant to various substituents on the alkyne, making it a versatile synthetic route.

Industrial Production Methods

Industrial production of 4-(PYRROLIDIN-1-YL)BUT-2-YN-1-AMINE may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

4-(PYRROLIDIN-1-YL)BUT-2-YN-1-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidinyl ketones, while reduction can produce pyrrolidinyl alkanes.

Mechanism of Action

The mechanism of action of 4-(PYRROLIDIN-1-YL)BUT-2-YN-1-AMINE involves its interaction with various molecular targets. The pyrrolidine ring can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s alkyne group can also participate in click chemistry reactions, making it a versatile tool in chemical biology .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(PYRROLIDIN-1-YL)BUT-2-YN-1-AMINE is unique due to its combination of a pyrrolidine ring and an alkyne group, which imparts specific reactivity and potential applications in various fields. Its structural features allow for diverse chemical modifications and interactions, making it a valuable compound in research and industry.

Properties

IUPAC Name

4-pyrrolidin-1-ylbut-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c9-5-1-2-6-10-7-3-4-8-10/h3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKHCXNCPDYNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482823
Record name 2-Butyn-1-amine, 4-(1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14053-12-4
Record name 2-Butyn-1-amine, 4-(1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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